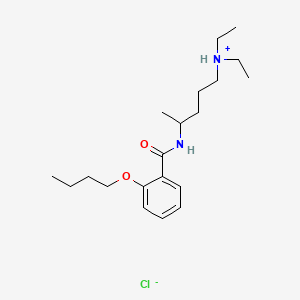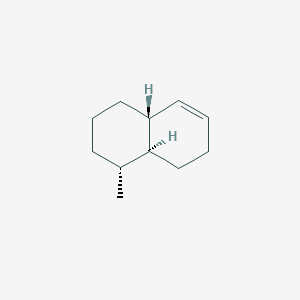
(4R,4aS,8aR)-4-methyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,4aS,8aR)-4-methyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene is a chemical compound with a complex structure It is a derivative of naphthalene, characterized by the presence of multiple chiral centers, which contribute to its unique stereochemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aS,8aR)-4-methyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 4-methyl-1,2,3,4-tetrahydronaphthalene using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalytic systems and precise control of reaction parameters such as temperature, pressure, and hydrogen flow rate are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(4R,4aS,8aR)-4-methyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly reduced.
Substitution: Electrophilic substitution reactions can occur at the methyl group or the hydrogen atoms on the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under UV light.
Major Products
Oxidation: Formation of 4-methyl-1,2,3,4,4a,5,6,8a-octahydro-1-naphthalenone.
Reduction: Further hydrogenated derivatives.
Substitution: Halogenated derivatives such as 4-bromo-1,2,3,4,4a,5,6,8a-octahydronaphthalene.
Aplicaciones Científicas De Investigación
(4R,4aS,8aR)-4-methyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4R,4aS,8aR)-4-methyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,4R,4aS,8aR)-4,7-Dimethyl-1-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- (1R,4aS,8aR)-1-Isopropyl-4,7-dimethyl-1,2,4a,5,6,8a-hexahydronaphthalene
Uniqueness
(4R,4aS,8aR)-4-methyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene is unique due to its specific stereochemistry and the presence of a methyl group at the 4-position
Propiedades
Fórmula molecular |
C11H18 |
|---|---|
Peso molecular |
150.26 g/mol |
Nombre IUPAC |
(4R,4aS,8aR)-4-methyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene |
InChI |
InChI=1S/C11H18/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2,6,9-11H,3-5,7-8H2,1H3/t9-,10+,11+/m1/s1 |
Clave InChI |
LMIPOBKYEKWVBB-VWYCJHECSA-N |
SMILES isomérico |
C[C@@H]1CCC[C@H]2[C@H]1CCC=C2 |
SMILES canónico |
CC1CCCC2C1CCC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-](/img/structure/B13800412.png)
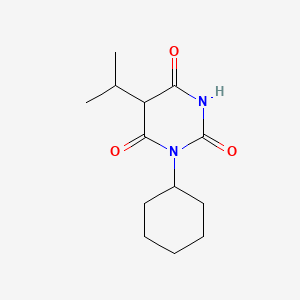
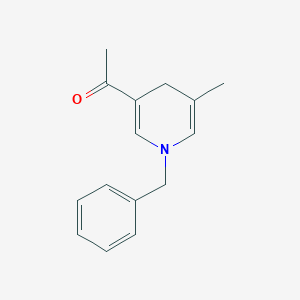
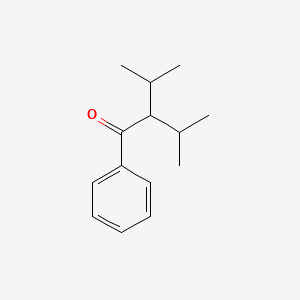
![2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13800438.png)
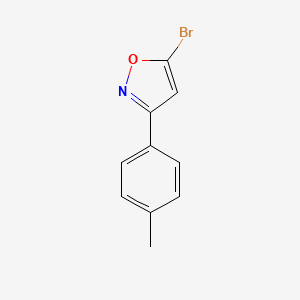
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B13800448.png)
![Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]-](/img/structure/B13800459.png)
![Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13800463.png)
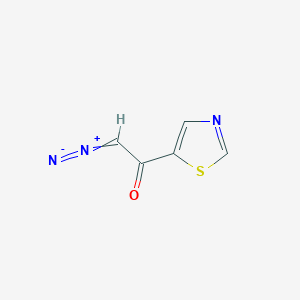

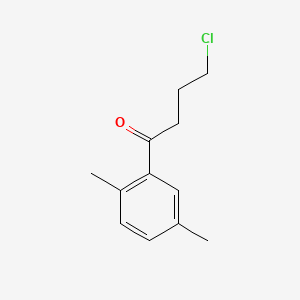
![(8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13800488.png)
